molecular formula C8H6N2O3 B12956349 2-Amino-4-hydroxyisoindoline-1,3-dione

2-Amino-4-hydroxyisoindoline-1,3-dione

Cat. No.: B12956349
M. Wt: 178.14 g/mol
InChI Key: RWEUBNVOADKIJT-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxyisoindoline-1,3-dione is a heterocyclic compound that belongs to the class of isoindoline derivatives. . The structure of this compound features an isoindoline nucleus with amino and hydroxy functional groups, making it a versatile building block for chemical synthesis.

Preparation Methods

The synthesis of 2-Amino-4-hydroxyisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and can be performed under solventless conditions to adhere to green chemistry principles . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

2-Amino-4-hydroxyisoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. Major products formed from these reactions include substituted isoindoline derivatives and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxyisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antipsychotic effects are attributed to its binding affinity for dopamine receptors, particularly the D2 receptor . This interaction modulates neurotransmitter activity in the brain, leading to therapeutic effects. Additionally, its ability to inhibit β-amyloid protein aggregation is linked to its interaction with amyloid precursor proteins and related pathways .

Comparison with Similar Compounds

2-Amino-4-hydroxyisoindoline-1,3-dione can be compared to other isoindoline derivatives such as isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione . While these compounds share a similar core structure, this compound is unique due to the presence of both amino and hydroxy functional groups. This dual functionality enhances its reactivity and broadens its range of applications. Similar compounds include N-isoindoline-1,3-dione and 4-hydroxyisoindoline-1,3-dione, which are also studied for their biological and chemical properties .

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

2-amino-4-hydroxyisoindole-1,3-dione

InChI

InChI=1S/C8H6N2O3/c9-10-7(12)4-2-1-3-5(11)6(4)8(10)13/h1-3,11H,9H2

InChI Key

RWEUBNVOADKIJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)N(C2=O)N

Origin of Product

United States

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